4-Bromo-6-chloro-2-phenylquinoline
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Description
Synthesis Analysis
Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of quinoline derivatives .
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-chloro-2-phenylquinoline consists of a benzene ring fused with a pyridine moiety. The characteristic double-ring system makes it an essential segment in both natural and synthetic compounds .
Chemical Reactions Analysis
Safety and Hazards
- Hazard Statements : H301 (Toxic if swallowed), H318 (Causes serious eye damage), H413 (May cause long-lasting harmful effects to aquatic life) .
- Precautionary Statements : P280 (Wear protective gloves/eye protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .
properties
CAS RN |
1189105-92-7 |
---|---|
Molecular Formula |
C15H9BrClN |
Molecular Weight |
318.59 g/mol |
IUPAC Name |
4-bromo-6-chloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrClN/c16-13-9-15(10-4-2-1-3-5-10)18-14-7-6-11(17)8-12(13)14/h1-9H |
InChI Key |
DUTNPQMGMAONLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Br |
Origin of Product |
United States |
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